Cas no 2171211-66-6 (4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid)

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and a benzoic acid moiety that enhances solubility and reactivity. The compound’s chiral center (R-configuration) ensures stereochemical integrity in peptide chain assembly. Its stability under standard solid-phase synthesis conditions makes it a reliable building block for constructing complex peptides. The methylbutanamide side chain contributes to hydrophobic interactions, while the aromatic benzoic acid group facilitates further functionalization. This derivative is particularly valuable in medicinal chemistry and bioconjugation applications.
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid structure
2171211-66-6 structure
Product name:4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
CAS No:2171211-66-6
MF:C27H26N2O5
Molecular Weight:458.505747318268
CID:6421828
PubChem ID:165504492

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1493528
    • 2171211-66-6
    • 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
    • インチ: 1S/C27H26N2O5/c1-16(2)24(25(30)28-18-13-11-17(12-14-18)26(31)32)29-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1
    • InChIKey: MLBPQNGFDAOBBH-XMMPIXPASA-N
    • SMILES: O(C(N[C@@H](C(NC1C=CC(C(=O)O)=CC=1)=O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 458.18417193g/mol
  • 同位素质量: 458.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 711
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.9

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1493528-2.5g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1493528-0.25g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1493528-5.0g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
5g
$9769.0 2023-06-05
Enamine
EN300-1493528-0.05g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1493528-0.1g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493528-0.5g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493528-1.0g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
1g
$3368.0 2023-06-05
Enamine
EN300-1493528-10.0g
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid
2171211-66-6
10g
$14487.0 2023-06-05

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid 関連文献

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acidに関する追加情報

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid (CAS No. 2171211-66-6)

4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]benzoic acid is a complex organic compound with the CAS registry number 2171211-66-6. This compound is a derivative of benzoic acid, featuring a substituted butanamide group attached to the para position of the benzene ring. The structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The stereochemistry at the second carbon of the butanamide chain is specified as (R), indicating a specific configuration that may influence its chemical and biological properties.

The synthesis of 4-[(2R)-2-(Fmoc-amino)-3-methylbutanamido]benzoic acid involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and stereochemical control. The Fmoc group plays a crucial role in protecting the amine during peptide coupling reactions, making this compound particularly valuable in solid-phase peptide synthesis (SPPS). Recent advancements in SPPS have enabled the efficient construction of complex peptides and proteins, where this compound could serve as an intermediate or building block.

Recent studies have highlighted the potential applications of 4-[(2R)-2-(Fmoc-amino)-3-methylbutanamido]benzoic acid in drug discovery and biotechnology. For instance, researchers have explored its use in constructing bioactive peptides with tailored functionalities. The presence of the Fmoc group allows for precise control over the reaction sequence, ensuring high yields and purity in peptide synthesis. Additionally, the methyl substitution on the butanamide chain may impart unique physicochemical properties, such as improved solubility or stability, which are critical for therapeutic applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor binding. Its structure suggests potential interactions with specific protein domains, making it a candidate for further exploration in medicinal chemistry. Moreover, the stereochemistry at the (R) configuration may influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

The integration of 4-[(2R)-2-(Fmoc-amino)-3-methylbutanamido]benzoic acid into modern synthetic strategies has been facilitated by advances in automation and high-throughput screening. These technologies enable rapid optimization of synthetic pathways and accelerate the discovery of novel bioactive molecules. As a result, this compound has become an essential tool in academic and industrial research settings.

From an environmental standpoint, the synthesis and handling of 4-[(2R)-2-(Fmoc-amino)-3-methylbutanamido]benzoic acid adhere to standard safety protocols to minimize ecological impact. Its application in sustainable chemical processes aligns with current trends toward green chemistry practices.

In conclusion, 4-[(2R)-2-(Fmoc-amino)-3-methylbutanamido]benzoic acid (CAS No. 2171211-66-6) is a versatile compound with significant potential in peptide synthesis and drug discovery. Its unique structure and stereochemistry make it a valuable asset in advancing biomedical research and therapeutic development.

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